molecular formula C7H5Cl2NO4S B2570119 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride CAS No. 871876-54-9

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride

Cat. No. B2570119
CAS RN: 871876-54-9
M. Wt: 270.08
InChI Key: VSCYJOGSJGGTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride is a chemical compound with the formula C7H5Cl2NO4S. It has a molecular weight of 270.09 g/mol . This compound is used for research purposes .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Molecular Structure Analysis

The systematic name for this compound is 2-chloro-1-methyl-4-nitrobenzene . The compound contains a benzene ring, which is a cyclic compound with six carbon atoms. The benzene ring is substituted with a chloro group at the 2nd position, a methyl group at the 1st position, and a nitro group at the 4th position .


Chemical Reactions Analysis

The compound can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 270.09 g/mol . The boiling point and storage conditions of the compound are not specified .

Scientific Research Applications

Synthesis of Chemical Intermediates

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals. It has been reported in the context of synthesizing sulfonamide derivatives, demonstrating its versatility in organic synthesis. For example, Xiao-hua Du et al. (2005) developed a novel route to synthesize 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, showcasing its utility in preparing key intermediates for pesticides (Xiao-hua Du et al., 2005).

Environmental Chemistry and Hazardous Materials

The compound has also been studied in environmental chemistry, particularly in the context of wastewater treatment and the formation of chlorinated aromatic compounds. Ruixia Yuan et al. (2011) investigated the effects of chloride ion on the degradation of azo dyes, revealing the formation of chlorinated aromatic byproducts, including derivatives of nitrobenzene, during advanced oxidation processes (Ruixia Yuan et al., 2011).

Green Chemistry Applications

In the realm of green chemistry, efforts to synthesize nitrobenzenesulfonyl chloride derivatives more sustainably have been documented. Chen Zhong-xiu (2009) developed a green synthesis method for 3-Nitrobenzenesulfonyl chloride, significantly reducing waste production and improving yield, highlighting the environmental benefits of alternative synthesis pathways (Chen Zhong-xiu, 2009).

Crystallography and Material Science

The structural characterization and application of sulfonamide compounds derived from nitrobenzenesulfonyl chlorides in material science are noteworthy. Yinghua Li et al. (2012) described the synthesis of a compound useful as an intermediate in the production of antiplatelet drugs, demonstrating the relevance of such chemicals in developing therapeutic agents (Yinghua Li et al., 2012).

Antimicrobial and Anti-cancer Applications

Research into the biological activities of sulfonamide derivatives synthesized from nitrobenzenesulfonyl chlorides has shown promising results. K. Kumar et al. (2020) synthesized new 4-chloro-3-nitrobenzene sulfonamide derivatives and tested them for antimicrobial activity and their ability to bind to DNA Gyrase-A, illustrating the compound's potential in developing new antimicrobials (K. Kumar et al., 2020).

Mechanism of Action

The mechanism of action of this compound in chemical reactions involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate . This intermediate can then react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .

Safety and Hazards

The compound is used for research purposes and is not intended for direct human use . Further safety information, including hazard statements and precautionary statements, is not available .

properties

IUPAC Name

2-chloro-5-methyl-3-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c1-4-2-5(10(11)12)7(8)6(3-4)15(9,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCYJOGSJGGTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride

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